N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other benzo[d][1,3]dioxol-5-ylmethyl derivatives, which have been studied for their potential antitumor activities . .
Mode of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
Similar compounds have demonstrated growth inhibition properties with ic50 values generally below 5 μm against certain cancer cell lines . This suggests that the compound may have a cytotoxic effect on these cells.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14-10-17(4-7-22-14)25-8-5-15(6-9-25)12-23-20(26)21(27)24-16-2-3-18-19(11-16)29-13-28-18/h2-4,7,10-11,15H,5-6,8-9,12-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMBKNZDYQLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.